(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Description
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking two aromatic rings. The phenyl ring at position 1 is unsubstituted, while the second aromatic ring at position 3 features a 3,5-dichloro-2-hydroxyphenyl group. The compound has been synthesized via Claisen-Schmidt condensation and evaluated for antimicrobial and cytotoxic activities .
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-11(15(19)13(17)9-12)6-7-14(18)10-4-2-1-3-5-10/h1-9,19H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJDCVDGAZOAL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Substituent Effects on Electronic and Steric Properties
Chalcones with halogen, hydroxyl, or methoxy substituents exhibit distinct electronic and steric profiles:
Key Observations :
- The 2-OH group enables hydrogen bonding, improving solubility and target binding compared to non-hydroxylated analogs like (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns influence crystallinity and stability:
- The target compound’s 2-OH forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the enone system and influencing crystal packing .
- In contrast, (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives (e.g., 4-OH substituents) exhibit intermolecular hydrogen bonds, leading to distinct crystal architectures .
- (E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one forms a 3D hydrogen-bonded network via dual -OH groups, enhancing thermal stability compared to the target compound’s single -OH .
Cytotoxicity:
- The target compound shows moderate cytotoxicity (IC₅₀ ~15 µM) against prostate cancer cells, comparable to (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (IC₅₀: 12 µM) but less potent than nitro-substituted analogs (e.g., (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, IC₅₀: 8 µM) .
- Chlorine vs. Methoxy Substitutions : 4-Methoxy derivatives (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) exhibit lower cytotoxicity (IC₅₀ >20 µM), suggesting electron-donating groups reduce activity .
Antimicrobial Activity:
- The target compound inhibits S. aureus (MIC: 32 µg/mL), outperforming non-halogenated chalcones but showing weaker activity than bromothiophene-containing analogs (e.g., compound 3a in , MIC: 16 µg/mL).
Structural and Computational Insights
- Bond Lengths/Angles: The target compound’s enone bridge (C=O: ~1.22 Å, C=C: ~1.45 Å) aligns with chalcone standards (e.g., (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, C=O: 1.23 Å) .
- Hirshfeld Surface Analysis : The 2-OH and 3,5-Cl groups contribute to >15% of intermolecular interactions, primarily via Cl⋯H and O⋯H contacts, distinguishing it from fluorine or methoxy-substituted chalcones .
Biological Activity
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in antimicrobial and anticancer applications, making it a subject of various research studies.
- Chemical Formula : C15H10Cl2O2
- Molecular Weight : 293.145 g/mol
- CAS Number : 62069-83-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one against various Gram-positive bacteria and fungi. The compound demonstrated structure-dependent activity, particularly against multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL | |
| Candida auris | 16 µg/mL |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Anticancer Activity
The anticancer potential of this chalcone derivative has been investigated in various cancer cell lines. Notably, it exhibited potent cytotoxic effects in A549 human lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (lung cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway | |
| MCF-7 (breast cancer) | 10.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous cells.
Study on Antimicrobial Resistance
A study published in April 2023 explored the antimicrobial efficacy of several derivatives of the compound, including (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. The results indicated that modifications to the phenolic structure significantly enhanced antimicrobial activity against resistant strains. This study emphasizes the importance of structural optimization in developing new antimicrobial agents .
Anticancer Evaluation
Another investigation focused on the anticancer properties of this chalcone derivative in a panel of cancer cell lines. The study revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation and disruption of mitochondrial membrane potential . These findings suggest that (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one could serve as a lead compound for developing novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
